3-Amino-4-(methylamino)benzoic acid

描述

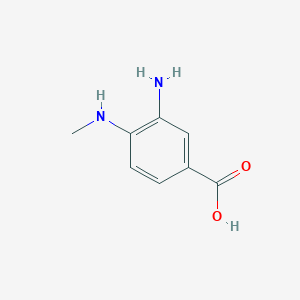

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZIBMYRWBVKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467951 | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-15-9 | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66315-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methylamino Benzoic Acid

Advanced Synthetic Routes for 3-Amino-4-(methylamino)benzoic acid

This compound is a modified amino acid utilized in the synthesis of proteins. biosynth.com Its unique structure serves as a valuable building block in various chemical syntheses.

A common synthetic approach involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427) to produce 4-methylamino-3-nitrobenzoic acid. google.com This intermediate then undergoes acylation with thionyl chloride to form 4-(methylamino)-3-nitrobenzoyl chloride, which subsequently reacts with methylamine to yield N-methyl-4-(methylamino)-3-nitrobenzamide. google.com Another described method starts from 3-nitro-4-X-benzoic acid (where X is a halogen) which reacts with aniline (B41778), followed by a reaction with methanol (B129727) in the presence of an alkaline reagent and subsequent reduction to obtain a benzanilide (B160483) derivative. google.com

For industrial-scale production, a method starting from 3-methyl-4-nitrobenzoic acid has been developed. This process involves adding the starting material and a quaternary phase transfer catalyst to a reactor, followed by reduced iron powder and a proton acid. google.com After the reaction, the mixture is cooled, and sodium carbonate and activated carbon are added for decolorization. google.com The pH is adjusted to be alkaline, and after filtration, an acid is added to precipitate the product, which is then filtered, washed, and dried. google.com This method is reported to have a product yield of up to 90.1%. google.com

One-Pot Peptide Ligation-Oxidative Cyclization Protocols Utilizing this compound as a Precursor

This compound (MeDbz) is a key component in one-pot peptide ligation and oxidative cyclization protocols, particularly for synthesizing short to medium-sized disulfide cyclopeptides. researchgate.net This linker, an improved version of the diaminobenzoic acid (Dbz) linker, prevents the formation of regioisomers and undesired overacylation due to the additional methyl group. researchgate.net The peptide chain is constructed on the MeDbz linker, which is then reacted with p-nitrophenyl chloroformate and a base to form N-acyl-N′-methylbenzimidazolinone (MeNbz), a mildly activated species ready for the generation of C-terminal arylthioesters. researchgate.net This method allows for the direct modification of crude cyclic peptides in a single pot. researchgate.net

This strategy has been successfully applied to the synthesis of five cyclic peptide natural products with varying ring sizes. researchgate.net Subsequent one-pot modifications can include desulfurization, fluorophore conjugation, and intramolecular disulfide formation. researchgate.net

Solid-Phase Synthesis Techniques for Incorporating this compound into Complex Molecules

Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides and complex molecules. ejbiotechnology.infobeilstein-journals.org In this method, the C-terminal amino acid is first attached to a solid support (resin). beilstein-journals.org The peptide chain is then elongated through a series of deprotection, activation, and coupling steps. beilstein-journals.org

The efficiency of SPPS can be influenced by the amino acid sequence, with more hydrophobic sequences sometimes proving more challenging to synthesize. ejbiotechnology.info Microwave-assisted automated synthesis can be employed to accelerate the process. ejbiotechnology.info

Industrial-Scale Synthesis Considerations and Optimization for this compound

For the industrial production of related aminobenzoic acids, various methods have been developed to ensure efficiency and cost-effectiveness. One such method for preparing 4-aminomethylbenzoic acid starts with methyl 4-formylbenzoate, which is oximated and then catalytically reduced. google.com This process is advantageous as it can utilize relatively low-pressure hydrogen and involves a simple purification process, leading to a high-yield, low-cost synthesis. google.com

A patented method for producing N-methyl-4-(methylamino)-3-nitrobenzamide, a derivative, boasts a total yield of up to 97.5%. google.com This process starts with readily available and inexpensive raw materials like 4-chloro-3-nitrobenzoic acid and methylamine, making it a cost-effective and simple procedure suitable for large-scale production. google.com

Furthermore, processes for producing cyanobenzoic acid derivatives on a commercial scale utilize standard reactors and scale-up equipment. google.com Optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing yield and purity in industrial settings. For example, in the synthesis of 3-methyl-4-aminobenzoic acid, the reaction temperature is preferably maintained between 85-110°C for 2-6 hours. google.com

Derivatization Strategies for this compound

Derivatization is a technique used to convert a chemical compound into a product with a similar structure, known as a derivative. actascientific.com This process is often employed to enhance properties such as volatility for gas chromatography, or to improve detection sensitivity in analytical methods. sigmaaldrich.com Common derivatization techniques for amino acids include silylation and acylation. actascientific.com

Synthesis of Substituted Fused Imidazole (B134444) Derivatives from this compound Precursors

The imidazole core is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets. researchgate.net The synthesis of substituted imidazole derivatives often involves multicomponent reactions. researchgate.net A well-known method for synthesizing tri-substituted imidazoles is the Radziszewski reaction, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. researchgate.net

A general method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a hydrazinecarboximidamide derivative. nih.gov Another approach to fused imidazoles is the Marckwald synthesis, which utilizes the reaction of α-amino ketones with potassium thiocyanate (B1210189) to form imidazole-2-thiones, followed by desulfurization. nih.gov

While direct synthesis of fused imidazoles from this compound is not explicitly detailed in the provided results, the general principles of imidazole synthesis suggest its potential as a precursor. For instance, the amino groups of this compound could potentially react with dicarbonyl compounds to form the imidazole ring.

Functionalization of this compound for Bioconjugation and Labeling

The functional groups of this compound make it suitable for bioconjugation and labeling. Derivatization is a key strategy to prepare molecules for such applications. For example, deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents have been developed to react with the primary amine group of glycerophosphoethanolamine (B1239297) (PE) lipids. nih.gov This allows for the selective detection and quantification of these lipids in complex biological mixtures. nih.gov

The AccQ•Tag derivatization chemistry is another example where a reagent reacts with amino acids to form stable derivatives suitable for HPLC analysis. This method requires a molar excess of the derivatizing reagent and a basic pH for complete reaction.

Similarly, this compound can be functionalized for specific applications. Its amino groups can be targeted for modification to attach labels, such as fluorophores, or to conjugate it to other molecules. researchgate.net This is exemplified by the one-pot modification of cyclic peptides synthesized using the MeDbz linker, which includes fluorophore conjugation. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 66315-15-9 biosynth.com | C₈H₁₀N₂O₂ biosynth.com | 166.18 biosynth.com | 386 biosynth.com | yellow solid rlavie.com |

| 3-Amino-4-methylbenzoic acid | 2458-12-0 sigmaaldrich.com | C₈H₉NO₂ sigmaaldrich.com | 151.16 sigmaaldrich.com | 164-168 sigmaaldrich.com | white to purple powder, crystals or chunks sigmaaldrich.com |

| 4-(Methylamino)benzoic acid | 10541-83-0 chemicalbook.com | C₈H₉NO₂ chemicalbook.com | 151.16 chemicalbook.com | ||

| 3-(Methylamino)benzoic acid | 51524-84-6 sigmaaldrich.com | C₈H₉NO₂ sigmaaldrich.com | 151.16 sigmaaldrich.com | 122-126 sigmaaldrich.com | solid sigmaaldrich.com |

Preparation of Precursors for Thioesters and Peptide-N-Acyl-Benzimidazolinones from this compound

The chemical compound this compound (MeDbz) serves as a pivotal linker in modern peptide chemistry, particularly in the synthesis of essential precursors for native chemical ligation (NCL). Its primary application lies in the generation of C-terminal peptide thioesters and the formation of activated peptide-N-acyl-benzimidazolinone intermediates. This section details the synthetic methodologies and chemical transformations involving this compound for these purposes.

The utility of this compound in peptide synthesis stems from its o-amino(methyl)aniline moiety, which, after peptide chain elongation, can be activated to form a highly reactive N-acyl-N'-methyl-benzimidazolinone (MeNbz) derivative. This activated species is a direct precursor to peptide thioesters. The N-methyl group on the aniline nitrogen is a key feature of this second-generation linker, as it effectively suppresses the formation of branched peptide side products, a notable limitation of the earlier 3,4-diaminobenzoic acid (Dbz) linker. nih.goviris-biotech.de

The general strategy for preparing these precursors involves solid-phase peptide synthesis (SPPS) utilizing an Fmoc-protected version of the MeDbz linker (Fmoc-MeDbz-OH). iris-biotech.deresearchgate.net This protected linker is anchored to a solid support, and the desired peptide sequence is assembled onto it using standard Fmoc-SPPS protocols. peptide.comuci.educhempep.com

Following the complete assembly of the peptide chain, the MeDbz linker at the C-terminus is activated. This is typically achieved by treating the resin-bound peptide with an activating agent such as p-nitrophenyl chloroformate, followed by the addition of a non-nucleophilic base like diisopropylethylamine (DIEA). iris-biotech.de This sequence of reactions leads to the intramolecular cyclization of the o-amino(methyl)anilide system, forming the resin-bound N-acyl-N'-methyl-benzimidazolinone (MeNbz-resin). iris-biotech.de

This activated MeNbz-resin is a versatile intermediate. It can be directly cleaved from the solid support using trifluoroacetic acid (TFA), yielding the fully deprotected peptide-N-acyl-benzimidazolinone. iris-biotech.de This product can then be reacted in solution with an aryl thiol to generate the corresponding peptide thioester, which is a key component for native chemical ligation. iris-biotech.derapp-polymere.com Alternatively, the peptide-N-acyl-benzimidazolinone can be used directly in NCL reactions without prior isolation of the thioester intermediate. rapp-polymere.com

The robustness of the MeDbz linker has been demonstrated in the synthesis of challenging peptide sequences, including those rich in glycine, and under various coupling conditions, such as microwave-assisted heating at elevated temperatures. nih.govacs.org This methodology has been successfully applied to the synthesis of a wide range of peptides and proteins, including complex cysteine-rich proteins like cyclotides. nih.govacs.org

The following data tables summarize typical reaction conditions and outcomes for the preparation of peptide thioester precursors using the MeDbz linker.

Table 1: Activation of MeDbz-Linked Peptides to Form N-Acyl-N'-methyl-benzimidazolinone (MeNbz) Resin

| Activation Reagent | Base | Solvent | Reaction Time | Outcome | Reference(s) |

| p-Nitrophenyl chloroformate | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 1-2 hours | Formation of MeNbz-resin | iris-biotech.de |

| Phosgenation-type process | Not specified | Not specified | Not specified | On-resin or in-solution formation of MeNbz | rsc.org |

Interactive Data Table 1: Activation of MeDbz-Linked Peptides

| Activation Reagent | Base | Solvent | Reaction Time | Outcome | Reference(s) |

|---|---|---|---|---|---|

| p-Nitrophenyl chloroformate | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 1-2 hours | Formation of MeNbz-resin | iris-biotech.de |

| Phosgenation-type process | Not specified | Not specified | Not specified | On-resin or in-solution formation of MeNbz | rsc.org |

Table 2: Conversion of Peptide-N-acyl-benzimidazolinone (MeNbz) to Thioesters and Other C-Terminally Modified Peptides

| Nucleophile | Solvent | Reaction Time | Product | Conversion/Yield | Reference(s) |

| Aryl thiol (e.g., 4-mercaptophenylacetic acid) | Aqueous buffer (pH 7) | < 5 minutes (transthioesterification) | Peptide thioester | Rapid conversion | nih.govrsc.org |

| Ammonia | Acetonitrile (MeCN) | 30 minutes | Peptide amide | >99% conversion | nih.gov |

| Aniline | Acetonitrile (MeCN) | 30 minutes | Peptide anilide | >99% conversion | nih.gov |

| Hydrazine | Acetonitrile (MeCN) | Not specified | Peptide hydrazide | >99% conversion | nih.gov |

| Hydroxylamine | Acetonitrile (MeCN) | Not specified | Peptide hydroxamate | >99% conversion | nih.gov |

| Methanol (with Hünig's base) | Methanol (MeOH) | Not specified | Peptide methyl ester | Complete conversion | nih.gov |

Interactive Data Table 2: Functionalization of Peptide-N-acyl-benzimidazolinone

| Nucleophile | Solvent | Reaction Time | Product | Conversion/Yield | Reference(s) |

|---|---|---|---|---|---|

| Aryl thiol (e.g., 4-mercaptophenylacetic acid) | Aqueous buffer (pH 7) | < 5 minutes (transthioesterification) | Peptide thioester | Rapid conversion | nih.govrsc.org |

| Ammonia | Acetonitrile (MeCN) | 30 minutes | Peptide amide | >99% conversion | nih.gov |

| Aniline | Acetonitrile (MeCN) | 30 minutes | Peptide anilide | >99% conversion | nih.gov |

| Hydrazine | Acetonitrile (MeCN) | Not specified | Peptide hydrazide | >99% conversion | nih.gov |

| Hydroxylamine | Acetonitrile (MeCN) | Not specified | Peptide hydroxamate | >99% conversion | nih.gov |

| Methanol (with Hünig's base) | Methanol (MeOH) | Not specified | Peptide methyl ester | Complete conversion | nih.gov |

The versatility of the MeDbz linker is further highlighted by its application in the on-resin cyclization of peptides to form cyclic thiodepsipeptides and homodetic peptides. springernature.com This approach offers a streamlined method for producing these structurally constrained peptides, which are of significant interest in drug discovery.

Biological and Biomedical Research Applications of 3 Amino 4 Methylamino Benzoic Acid and Its Analogs

Role of 3-Amino-4-(methylamino)benzoic acid in Protein Synthesis and Modification Research

Research into the effects of this compound has highlighted its activity as an inhibitor of protein synthesis. This inhibitory action is predicated on its ability to interact with cellular machinery, thereby disrupting the normal production of proteins.

Inhibition of Protein Synthesis by this compound in Cellular Systems

This compound has been identified as an inhibitor of protein synthesis. biosynth.com This activity has been observed in studies involving cancer cell lines, where the compound was shown to inhibit the growth of retinoblastoma cells. biosynth.com The mechanism underlying this growth inhibition is directly linked to its ability to interfere with the synthesis of new proteins, a process essential for cell proliferation and survival. biosynth.com By halting or slowing down this critical process, the compound effectively curtails the growth of these cancer cells.

Mechanistic Studies of this compound Binding to Cellular Proteins

| Research Area | Finding | Cellular System | Reference |

| Protein Synthesis Inhibition | Inhibits protein synthesis | Retinoblastoma Cells | biosynth.com |

| Mechanism of Action | Binds to specific sites in cellular proteins | Not Specified | biosynth.com |

Investigation of Oxidative Stress Modulation by this compound Derivatives

The modulation of oxidative stress is a significant area of therapeutic research. While the core compound has been studied for its effects on protein synthesis, the investigation into its derivatives and their specific roles in oxidative stress pathways is a distinct line of inquiry.

Interaction with Nrf2-Keap1 and Bach1 Pathways in Oxidative Stress Response

There is no information available in the searched research to suggest that derivatives of this compound interact with the Nrf2-Keap1 or Bach1 pathways as part of an oxidative stress response.

Selective Induction of Oxidative Stress Response without Cellular Stress Gene Induction by this compound Derivatives

Specific research detailing a selective induction of the oxidative stress response without the corresponding induction of cellular stress genes by derivatives of this compound could not be identified in the available resources.

Therapeutic Potential of this compound in Disease Models

The chemical compound this compound and its analogs are subjects of significant interest in biomedical research. Their unique structural features serve as a foundation for the development of novel therapeutic agents and as key building blocks in the synthesis of complex pharmaceuticals. Research has explored their potential in various disease models, including cancer, inflammatory conditions, and infectious diseases.

Research into Retinoblastoma Cell Growth Inhibition by this compound

This compound has been identified as a compound with potential applications in oncology. Specific research has demonstrated its activity against retinoblastoma, the most common malignant tumor of the eye in children. Studies have shown that this compound can inhibit the growth of retinoblastoma cells. biosynth.com The proposed mechanism for this inhibition involves the molecule's ability to bind to specific sites in cellular proteins, which in turn hinders the process of protein synthesis essential for cancer cell proliferation. biosynth.com

This modified amino acid's role as an inhibitor of protein synthesis underscores its potential as a lead compound for the development of new anti-cancer therapies. biosynth.com The targeted nature of its interaction with cellular proteins in retinoblastoma cells is a key area of ongoing investigation.

Exploration of Anti-inflammatory Properties of this compound Derivatives

While direct studies on the anti-inflammatory properties of this compound are limited, research into the broader class of benzoic acid derivatives suggests a potential for such applications. mdpi.com The functional groups on the benzoic acid ring can be modified to create derivatives with specific biological activities.

For instance, Schiff bases, which are compounds formed by the reaction of an amino group (like the one in this compound) with an aldehyde or ketone, are a class of derivatives known to exhibit a wide range of biological activities, including anti-inflammatory properties. mdpi.com The synthesis of Schiff base derivatives from related compounds like 3-Amino-4-hydroxybenzenesulfonamide has been explored, yielding molecules with potential therapeutic effects. mdpi.com This indicates that derivatization of this compound could similarly unlock anti-inflammatory capabilities, making it a target for medicinal chemists aiming to develop new treatments for inflammatory conditions.

Applications in Drug Development and Pharmaceutical Intermediate Synthesis

One of the most significant and well-documented applications of this compound is its role as a crucial intermediate in the synthesis of pharmaceuticals. google.comgoogleapis.comcphi-online.com It is a key starting material in the manufacturing of the anticoagulant drug Dabigatran etexilate. google.comgoogleapis.comgoogle.com

Patents detailing the synthesis of Dabigatran show that this compound or its ester forms are treated with various reagents, such as glyoxylic acid, to construct the core benzimidazole (B57391) structure of the final drug molecule. google.comgoogleapis.com For example, a documented process involves reacting the compound with glyoxylic acid to produce 2-formyl-1-methyl-1H-benzimidazole-5-carboxylic acid, a direct precursor in the Dabigatran synthesis pathway. googleapis.com

Furthermore, the Fmoc-protected version of the molecule, 3-(Fmoc-amino)-4-(methylamino)benzoic acid, is a valuable building block in peptide synthesis and broader drug development, highlighting its versatility in medicinal chemistry. google.com

The following table outlines key intermediates derived from or related to this compound in pharmaceutical synthesis.

| Intermediate Name | Application |

|---|---|

| Ethyl 3-[(3-amino-4-methylaminobenzoyl)-N-(pyridin-2-yl)-amino] propanoate | Synthesis of Dabigatran etexilate googleapis.com |

| 2-formyl-1-methyl-1H-benzimidazole-5-carboxylic acid | Synthesis of Dabigatran etexilate google.comgoogleapis.com |

| 3-(Fmoc-amino)-4-(methylamino)benzoic acid | Peptide synthesis and drug development google.com |

| 4-Methylamino-3-nitrobenzoic acid | Synthesis of Dabigatran etexilate intermediates google.com |

Studies on Antioxidant and Antimicrobial Properties of this compound

The potential for this compound and its derivatives to act as antioxidant and antimicrobial agents is an area of active research, largely informed by studies on related benzoic acid structures. The antimicrobial and antioxidant efficacy of phenolic acids is closely tied to their chemical structure, particularly the number and position of functional groups on the aromatic ring. mdpi.com

Studies on a library of phenolic acids have shown that the addition of hydroxyl and methoxy (B1213986) groups to a benzoic acid backbone can significantly enhance antioxidant activity, as measured by the ability to scavenge harmful reactive oxygen species like hydrogen peroxide. mdpi.com For example, while benzoic acid itself shows minimal antioxidant effect, the addition of hydroxyl groups (as in protocatechuic acid) or methoxy groups can significantly increase protective effects against oxidative stress. mdpi.com

Similarly, the antimicrobial properties of benzoic acid derivatives can be tuned through chemical modification. Schiff bases derived from related aromatic amines have demonstrated notable antibacterial and antifungal activity. mdpi.com This suggests that derivatives of this compound could be synthesized to target specific microbial pathogens.

The table below, based on data from related phenolic acids, illustrates how functional group additions can impact biological activity. mdpi.com

| Compound | Key Functional Groups | Relative Antioxidant Activity (H₂O₂ Scavenging) |

|---|---|---|

| Benzoic Acid | Carboxyl | Baseline |

| 4-Hydroxybenzoic Acid | Carboxyl, 1 Hydroxyl | Minor Increase |

| Vanillic Acid | Carboxyl, 1 Hydroxyl, 1 Methoxy | Moderate Increase |

| Protocatechuic Acid | Carboxyl, 2 Hydroxyl | Significant Increase |

This structure-activity relationship provides a rationale for the targeted design of this compound derivatives with enhanced antioxidant and antimicrobial properties for therapeutic use.

Analytical and Spectroscopic Characterization Methods in 3 Amino 4 Methylamino Benzoic Acid Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation of 3-Amino-4-(methylamino)benzoic acid and its Derivatives

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy offer detailed insights into the compound's atomic composition and connectivity.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₁₀N₂O₂), the exact mass is 166.074227566 Da. nih.gov In MS analysis, this would result in a prominent molecular ion peak [M]⁺ at approximately m/z 166.

When coupled with liquid chromatography (LC), the resulting LC/MS system allows for the separation of the compound from a mixture prior to mass analysis. This is particularly useful for identifying the compound in a complex matrix or for assessing its purity by separating it from isomers and impurities.

Table 1: Key Mass Spectrometry Data for Aminobenzoic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| This compound | C₈H₁₀N₂O₂ | 166.18 | ~166 (Expected) | Not specified |

| 4-(Methylamino)benzoic acid | C₈H₉NO₂ | 151.16 | 151 | 150, 134 |

Data for 4-(Methylamino)benzoic acid is sourced from PubChem nih.gov and NIST nist.gov. Data for this compound is based on its chemical formula nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of this compound.

¹H NMR provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the three aromatic protons, the protons of the primary amine (-NH₂), the secondary amine (-NH-), the methyl group (-CH₃), and the carboxylic acid proton (-COOH).

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would display eight unique signals corresponding to the eight carbon atoms in its structure, including the carboxyl carbon, the six aromatic carbons, and the methyl carbon.

Detailed NMR data for the related isomer, 4-(methylamino)benzoic acid, has been reported. chemicalbook.com The ¹H NMR spectrum, recorded in DMSO-d₆, shows a characteristic set of peaks that confirm its structure. chemicalbook.com

Table 2: ¹H NMR Data for 4-(Methylamino)benzoic acid in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.03 | Singlet | 1H | -COOH |

| 7.72 | Doublet | 2H | Aromatic CH |

| 6.55 | Doublet | 2H | Aromatic CH |

| 6.45 | Quartet | 1H | -NH |

Data sourced from ChemicalBook for the isomer 4-(Methylamino)benzoic acid. chemicalbook.com

Analysis of derivatives, such as 3-(Fmoc-amino)-4-(methylamino)benzoic acid, also relies heavily on these spectroscopic techniques for structural verification. achemblock.com

Chromatographic Methods for Purity Assessment and Separation of this compound and Related Compounds

Chromatography is essential for separating this compound from starting materials, byproducts, and isomers, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. In research involving this compound, reversed-phase HPLC (RP-HPLC) is a commonly applied method. The separation is based on the differential partitioning of the compound between a nonpolar stationary phase and a polar mobile phase.

The separation of aminobenzoic acid isomers can be effectively achieved using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms. helixchrom.com This approach exploits subtle differences in hydrophobicity and ionic character to enhance resolution. helixchrom.com Method parameters that are typically optimized include:

Mobile Phase: A gradient of an organic solvent (like acetonitrile) and an aqueous buffer. helixchrom.com

Stationary Phase: A core-shell mixed-mode column, such as one with C18 and strong cation-exchange properties. helixchrom.com

Detection: UV detection is common due to the chromophoric nature of the benzene (B151609) ring. Mass spectrometry can also be used as a detector (LC/MS) for greater specificity. helixchrom.com

For enhanced sensitivity and resolution, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in combination with 3-mercaptopropionic acid (3-MPA) can be employed, which is a technique proven effective for analyzing various amino acids and related compounds. goums.ac.ir

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions in real-time. rsc.org In the synthesis of this compound or its derivatives, TLC allows a chemist to quickly distinguish between the starting materials, intermediates, and the final product.

A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (eluent). The separation is based on the differential polarity of the components. For aminobenzoic acids and related compounds, a common eluent system is a mixture of ethyl acetate (B1210297) and a nonpolar solvent like petroleum ether or hexanes. rsc.orgrsc.org The ratio is adjusted to achieve optimal separation. For instance, a 1:3 mixture of ethyl acetate to petroleum ether is used for separating isomers of aminobenzoic acid. rsc.org After development, the plate is typically visualized under UV light, where the aromatic rings of the compounds appear as dark spots. The retention factor (Rƒ) for each spot is calculated to help identify the components.

Table 3: Example TLC Systems for Related Benzoic Acid Derivatives

| Compound | Eluent System (v/v) | Retention Factor (Rƒ) |

|---|---|---|

| 3-Aminobenzoic acid | Ethyl acetate / Petroleum ether (1:3) | 0.34 |

| 4-Aminobenzoic acid | Ethyl acetate / Petroleum ether (1:3) | 0.37 |

Data sourced from supporting information from the Royal Society of Chemistry rsc.org and other research. rsc.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Methylamino)benzoic acid |

| 3-Aminobenzoic acid |

| 4-Aminobenzoic acid |

| Methyl 4-azidobenzoate |

| 3-(Fmoc-amino)-4-(methylamino)benzoic acid |

| o-phthalaldehyde |

Theoretical and Computational Studies of 3 Amino 4 Methylamino Benzoic Acid

Molecular Modeling and Dynamics Simulations of 3-Amino-4-(methylamino)benzoic acid Interactions

Molecular modeling and dynamics simulations provide crucial insights into the behavior of this compound at the atomic level. These computational techniques allow for the exploration of its conformational landscape, interactions with other molecules, and its dynamic properties over time.

Studies have utilized these methods to understand how this compound and its analogs interact with biological targets. For instance, molecular simulations of benzoic acid derivatives have been employed to elucidate their binding modes within the active sites of enzymes. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for molecular recognition and biological activity.

In the context of drug discovery, molecular dynamics simulations can predict the stability of a ligand-protein complex. For example, simulations of cyclic peptides incorporating structures similar to this compound have been used to predict their membrane permeability, a critical factor for oral bioavailability. researchgate.net

The physical and chemical properties of this compound, as computed by various models, are summarized in the table below. These parameters are fundamental inputs for molecular modeling and simulations.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 166.18 g/mol | PubChem nih.gov |

| Molecular Formula | C8H10N2O2 | PubChem nih.gov |

| XLogP3 | 0.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 166.074227566 Da | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Complexity | 172 | PubChem nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and various reactivity descriptors.

DFT studies on similar aminobenzoic acid derivatives have been performed to determine optimized geometries, vibrational frequencies, and electronic properties. indexcopernicus.com The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as they indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, generated from quantum chemical calculations, visualize the charge distribution on the molecule's surface. These maps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis provides further insights into intramolecular interactions, such as charge transfer between orbitals, which contribute to the molecule's stability. researchgate.net Such computational analyses have been applied to various benzoic acid compounds to understand their structural and chemical properties. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound and its analogs, SAR studies explore how modifications to its chemical structure affect its interaction with a biological target.

This compound is a known intermediate in the synthesis of various pharmacologically active molecules. molkem.com For example, it is a building block for certain cyclic peptides that have shown promise in drug discovery. researchgate.net The specific arrangement of the amino, methylamino, and carboxylic acid groups on the benzene (B151609) ring is critical for its utility as a linker in these complex structures. researchgate.net

SAR studies on related benzoic acid derivatives have been conducted to develop inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov These studies systematically modify different parts of the molecule and assess the impact on inhibitory potency. For instance, converting the carboxylic acid to an ester can significantly alter both potency and pharmacokinetic properties. nih.gov Molecular docking, a computational technique often used in SAR studies, helps to rationalize these findings by visualizing how the modified analogs bind to the target protein. nih.govfrontiersin.org

The amino acid itself has been shown to inhibit the growth of certain cancer cells, and its mechanism is thought to involve binding to cellular proteins and inhibiting their synthesis. biosynth.com Further SAR studies could elucidate the precise structural features responsible for this activity, potentially leading to the design of more potent and selective anticancer agents.

Future Directions and Emerging Research Avenues for 3 Amino 4 Methylamino Benzoic Acid

Expansion of Synthetic Methodologies for Novel 3-Amino-4-(methylamino)benzoic acid Analogs

The development of diverse and efficient synthetic routes is paramount to unlocking the full potential of this compound and its derivatives. Future research in this area could focus on several key aspects to generate a library of novel analogs with tailored properties.

One promising direction is the exploration of regioselective synthesis strategies. For instance, methods for the selective functionalization of the aromatic ring, the amino group, or the methylamino group would allow for the creation of a wide array of derivatives. Drawing inspiration from the synthesis of related compounds, such as the use of protecting groups in the synthesis of 4-Amino-3-(aminomethyl)benzoic acid, could provide a blueprint for achieving such selectivity. researchgate.net The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid suggests that nitrated precursors of this compound could be valuable intermediates for further derivatization before the final reduction step. google.com

Furthermore, the development of one-pot or multi-component reactions for the synthesis of this compound analogs could significantly improve efficiency and yield. Exploring catalytic systems, such as transition metal catalysts, for C-H activation or cross-coupling reactions on the benzoic acid backbone could open up new avenues for creating structural diversity.

The following table outlines potential synthetic strategies for generating novel analogs, based on established chemical transformations of similar molecules:

| Synthetic Strategy | Potential Analog Class | Rationale |

| N-Acylation/Alkylation | Amide and Amine Derivatives | Modification of the amino and methylamino groups to introduce new functionalities and modulate physicochemical properties. |

| Esterification | Ester Derivatives | Conversion of the carboxylic acid to esters to enhance solubility or create prodrugs. |

| Ring Substitution | Substituted Benzene (B151609) Analogs | Introduction of various substituents (e.g., halogens, nitro groups) onto the aromatic ring to alter electronic properties and biological activity. |

| Peptide Coupling | Peptidomimetics | Incorporation of the this compound scaffold into peptide chains to create novel bioactive molecules. |

In-depth Investigation of Biological Mechanisms and Signaling Pathways Modulated by this compound

Preliminary evidence suggests that this compound possesses interesting biological activities. It has been reported to inhibit the growth of retinoblastoma cells and to interfere with protein synthesis by binding to specific cellular proteins. biosynth.com This foundational knowledge provides a strong impetus for more detailed investigations into its mechanisms of action.

Future research should aim to elucidate the specific molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify the proteins that directly interact with the compound. Once the targets are identified, detailed biochemical and biophysical assays will be necessary to characterize the nature of these interactions and their functional consequences.

A critical area of future study will be the delineation of the signaling pathways that are modulated by this compound, leading to the observed inhibition of retinoblastoma cell growth. This would involve a comprehensive analysis of key cellular processes such as cell cycle progression, apoptosis, and cell proliferation in response to treatment with the compound and its analogs. Techniques like Western blotting, qPCR, and RNA sequencing would be invaluable in mapping these pathways.

The following table summarizes key research questions and potential experimental approaches for a deeper understanding of the compound's biological effects:

| Research Question | Potential Experimental Approach | Expected Outcome |

| What are the direct molecular targets? | Affinity purification-mass spectrometry, cellular thermal shift assay (CETSA) | Identification of binding proteins. |

| How does it inhibit protein synthesis? | In vitro translation assays, ribosomal profiling | Elucidation of the specific step in protein synthesis that is inhibited. |

| Which signaling pathways are affected? | Phosphoproteomics, kinase activity assays, gene expression analysis | Mapping of the cellular signaling cascades modulated by the compound. |

| What is the mechanism of its anti-retinoblastoma activity? | Cell cycle analysis, apoptosis assays (e.g., caspase activation, TUNEL) | Understanding the cellular fate of retinoblastoma cells upon treatment. |

Development of Advanced Materials and Conjugates Incorporating this compound

The trifunctional nature of this compound makes it an attractive building block for the development of advanced materials and conjugates with novel properties. The presence of a carboxylic acid and two distinct amino groups allows for its incorporation into polymers and for its use as a versatile linker molecule.

One avenue of exploration is the synthesis of polymers incorporating this compound as a monomer. The resulting polymers could exhibit unique properties, such as thermal stability, conductivity, or specific binding capabilities, depending on the co-monomers and the polymerization method used. For instance, polymers based on aminobenzoic acids have been investigated for their potential in creating novel nanostructured materials. researchgate.net The synthesis of a polymer from 3-aminobenzoic acid and epichlorohydrin (B41342) suggests that similar polymerization strategies could be applied to this compound. ontosight.ai

Another significant area of future research is the use of this compound as a linker in the development of bioconjugates. Its structure allows for the attachment of different molecules, such as drugs, imaging agents, or targeting ligands, to create multifunctional constructs. For example, it has been shown to be effective as a linker in chemical ligation reactions for the synthesis of peptides and proteins. biosynth.com A related compound, 4-amino-3-iodo benzoic acid, has been attached to a solid support for use in combinatorial chemistry, highlighting the utility of such scaffolds. researchgate.net

The development of drug-polymer conjugates is a particularly promising application. By attaching therapeutic agents to a polymer backbone via a this compound linker, it may be possible to improve the drug's solubility, stability, and pharmacokinetic profile.

Interdisciplinary Research Integrating this compound into New Scientific Domains

The unique properties of this compound also open up opportunities for its application in interdisciplinary research fields, bridging chemistry, biology, and materials science.

In the realm of chemical biology , this compound and its derivatives could be developed as chemical probes to study complex biological processes. For example, fluorescently labeled analogs could be synthesized to visualize their subcellular localization and track their interactions with cellular components in real-time.

In nanotechnology , this compound could be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. This surface modification could impart specific properties to the nanoparticles, such as enhanced biocompatibility, targeted delivery capabilities, or the ability to bind specific biomolecules.

Furthermore, the integration of this compound into biosensor technology represents another exciting frontier. The molecule could be immobilized on an electrode or other sensor surface to create a recognition element for specific analytes. The binding of the target analyte could then be detected through changes in the electrochemical or optical properties of the sensor.

The exploration of these interdisciplinary avenues will require close collaboration between chemists, biologists, materials scientists, and engineers to fully realize the potential of this versatile chemical compound.

常见问题

Basic: What are the established synthetic routes for 3-amino-4-(methylamino)benzoic acid, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example:

- Step 1 : Methylation of 3-amino-4-nitrobenzoic acid using methylamine under basic conditions.

- Step 2 : Reduction of the nitro group to an amine via catalytic hydrogenation (e.g., Pd/C in ethanol).

- Characterization : Intermediates are analyzed using -NMR (e.g., δ = 7.16–7.50 ppm for aromatic protons) and -NMR (e.g., δ = 166–172 ppm for carbonyl carbons). Purity is confirmed by HPLC with >98% thresholds .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).

- Spectroscopy : -NMR (DMSO-) to confirm substituent positions (e.g., methylamino protons at δ = 2.8–3.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 195.1) .

Basic: What factors influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Sensitivity : Protonation of amino groups affects solubility. Stability is optimal at pH 6–8; acidic conditions (pH < 4) may lead to decomposition via hydrolysis.

- Temperature : Store at 2–8°C in lyophilized form. Prolonged exposure to >25°C accelerates degradation, monitored via TLC or UV-Vis spectroscopy .

Advanced: How is this compound utilized in peptide cyclization?

Methodological Answer:

The compound serves as a linker in solid-phase peptide synthesis (SPPS):

- MeDbz Linker : The methylamino group facilitates on-resin cyclization via activation with NaNO and TFA, forming a thioester intermediate for native chemical ligation.

- Application : Enhances cyclic peptide yield (>85%) compared to traditional methods, validated by MALDI-TOF MS and LC-MS .

Advanced: What role does this compound play in metal complexation studies?

Methodological Answer:

- Coordination Chemistry : The amine and carboxylic acid groups act as bidentate ligands for transition metals (e.g., Ni, Zn).

- Characterization : UV-Vis spectroscopy (λ shifts at 400–500 nm) and cyclic voltammetry confirm complex formation. Stability constants (log β) are determined via potentiometric titrations .

Advanced: How do structural modifications of this compound impact its biological activity?

Methodological Answer:

- Derivatization : Introducing electron-withdrawing groups (e.g., -NO) at the benzene ring enhances enzyme inhibition (e.g., against tyrosine kinases).

- Assays : IC values are measured using fluorescence-based kinase assays. Molecular docking (AutoDock Vina) predicts binding affinities to ATP pockets .

Advanced: What are the challenges in optimizing silica-based catalysts using this compound derivatives?

Methodological Answer:

- Functionalization : Incorporating the compound into silica matrices (e.g., via sol-gel methods) increases surface area by ~24%, confirmed by BET analysis.

- Catalytic Efficiency : Tested in benzylation reactions (e.g., toluene + benzyl chloride), with product yields analyzed by GC-MS. Leaching of active sites is mitigated by covalent grafting .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。